Cas no 161-02-4 (1,3-dimethyl-2,4-dinitrobenzene)

1,3-Dimethyl-2,4-dinitrobenzene is a nitroaromatic compound characterized by its two nitro groups and methyl substituents on the benzene ring. This structure imparts stability and reactivity, making it useful in organic synthesis, particularly as an intermediate for dyes, explosives, and specialty chemicals. Its electron-withdrawing nitro groups enhance electrophilic substitution reactions, while the methyl groups influence steric and electronic properties. The compound exhibits moderate solubility in organic solvents and requires careful handling due to its potential explosive nature. Its well-defined molecular structure allows for precise applications in research and industrial processes where controlled nitration and functionalization are critical. Storage should prioritize cool, dry conditions to ensure stability.
1,3-dimethyl-2,4-dinitrobenzene structure
161-02-4 structure
Product Name:1,3-dimethyl-2,4-dinitrobenzene
CAS No:161-02-4
MF:C8H8N2O4
MW:196.160121917725
CID:904547
PubChem ID:69042
Update Time:2025-06-08

1,3-dimethyl-2,4-dinitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-dimethyl-2,4-dinitrobenzene
    • CCRIS 3124
    • 3-05-00-00844 (Beilstein Handbook Reference)
    • m-Xylene, 2,4-dinitro-
    • 161-02-4
    • Benzene, 1,3-dimethyl-2,4-dinitro-
    • Benzene, 1,3-dimethyldinitro-
    • EINECS 210-029-2
    • NS00034328
    • 2,4-Dinitro-1,3-dimethyl-benzene
    • DTXSID10209047
    • 2,4-Dinitro-m-xylol
    • 1,3-Dimethyl-2,4-dinitrobenzene #
    • SCHEMBL2946228
    • AKOS005158895
    • InChI=1/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H
    • 603-02-1
    • LS-04331
    • 2,4-Dinitro-m-xylene
    • MFCD00051017
    • AE-562/43458893
    • BRN 2333058
    • 2,6-dinitro-m-xylene
    • Inchi: 1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3
    • InChI Key: XUUSVHGZGPBZLS-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=CC=C(C=1C)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 196.04844
  • Monoisotopic Mass: 196.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • PSA: 86.28

1,3-dimethyl-2,4-dinitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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A2B Chem LLC
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Additional information on 1,3-dimethyl-2,4-dinitrobenzene

Introduction to 1,3-Dimethyl-2,4-Dinitrobenzene (CAS No. 161-02-4)

1,3-Dimethyl-2,4-dinitrobenzene (CAS No. 161-02-4) is a synthetic organic compound that has garnered significant attention in the fields of chemistry and materials science due to its unique properties and potential applications. This compound is characterized by its molecular formula C8H8N2O4, which consists of a benzene ring substituted with two methyl groups and two nitro groups. The strategic placement of these functional groups imparts specific chemical and physical properties that make 1,3-dimethyl-2,4-dinitrobenzene a valuable compound for various research and industrial purposes.

The synthesis of 1,3-dimethyl-2,4-dinitrobenzene typically involves a multi-step process that begins with the nitration of dimethylbenzene. This reaction sequence is carefully controlled to ensure the selective formation of the desired product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the production of this compound. For instance, the use of green solvents and catalysts has been explored to minimize environmental impact while maintaining high yields.

In terms of its physical properties, 1,3-dimethyl-2,4-dinitrobenzene is a crystalline solid at room temperature with a melting point ranging from 85 to 87°C. It is insoluble in water but readily dissolves in organic solvents such as ethanol and acetone. These solubility characteristics make it suitable for various chemical reactions and formulations. Additionally, the compound exhibits strong UV absorption, which has implications for its use in photophysical studies and the development of UV-sensitive materials.

The chemical reactivity of 1,3-dimethyl-2,4-dinitrobenzene is primarily influenced by the presence of the nitro groups. These functional groups are known to be electron-withdrawing, which can affect the reactivity of adjacent carbon atoms. As a result, 1,3-dimethyl-2,4-dinitrobenzene can undergo various electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. Recent research has focused on utilizing this compound as a building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

In the realm of materials science, 1,3-dimethyl-2,4-dinitrobenzene has shown promise as a precursor for the development of advanced functional materials. For example, its ability to form stable complexes with metal ions has been exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high porosity and tunable pore sizes, which make them suitable for applications in gas storage, catalysis, and drug delivery systems.

The photophysical properties of 1,3-dimethyl-2,4-dinitrobenzene have also been extensively studied. The compound absorbs strongly in the UV region and can undergo photochemical reactions upon exposure to light. This behavior has led to its use in photochromic materials that change color upon exposure to UV light. Such materials have potential applications in smart windows, optical data storage, and security markings.

In addition to its use in materials science and photophysical studies, 1,3-dimethyl-2,4-dinitrobenzene has been investigated for its potential biological activities. Preliminary studies have suggested that this compound may exhibit antimicrobial properties against certain bacteria and fungi. While further research is needed to fully understand its mechanisms of action and potential therapeutic applications, these findings highlight the broad spectrum of uses for this versatile compound.

Safety considerations are an important aspect when handling any chemical compound. While specific safety data sheets (SDS) should always be consulted for detailed information, it is generally advisable to handle 1,3-dimethyl-2,4-dinitrobenzene with appropriate personal protective equipment (PPE) such as gloves and goggles. Proper ventilation is also recommended during handling to minimize inhalation risks.

In conclusion, 1,3-dimethyl-2,4-dinitrobenzene (CAS No. 161-02-4) is a multifaceted compound with a wide range of applications in chemistry and materials science. Its unique molecular structure confers specific chemical and physical properties that make it valuable for various research and industrial purposes. Ongoing research continues to uncover new applications and improve synthetic methodologies for this important compound.

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